Saquinavir mesilato

Descripción general

Descripción

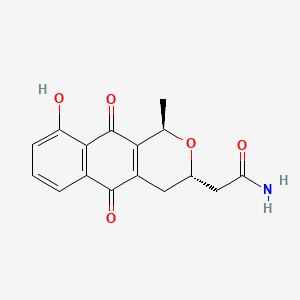

Saquinavir mesylate: is an antiretroviral medication used in combination with other medications to treat or prevent HIV/AIDS. It is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to mature and replicate . Saquinavir mesylate was the first protease inhibitor approved by the FDA in 1995 and has since played a crucial role in the management of HIV infection .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, saquinavir mesylate is used as a model compound for studying the interactions between protease inhibitors and their targets. It is also used in the development of new synthetic methods and drug delivery systems .

Biology: In biology, saquinavir mesylate is used to study the mechanisms of HIV replication and the role of protease inhibitors in preventing viral maturation. It is also used in research on drug resistance and the development of new antiretroviral therapies .

Medicine: In medicine, saquinavir mesylate is primarily used to treat HIV/AIDS in combination with other antiretroviral agents. It has also shown promise in the treatment of other viral infections, such as COVID-19, and in cancer therapy .

Industry: In the pharmaceutical industry, saquinavir mesylate is used in the development of new drug formulations and delivery systems. It is also used in quality control and stability testing of antiretroviral medications .

Mecanismo De Acción

Saquinavir mesylate exerts its antiviral activity by inhibiting the HIV protease enzyme. HIV protease is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins, which are necessary for viral replication and maturation . By blocking this enzyme, saquinavir mesylate prevents the virus from maturing and replicating, thereby reducing the viral load in the body .

Safety and Hazards

Saquinavir mesylate may cause serious side effects including heart rhythm problems, high blood sugar, and liver problems . It may also cause nausea, vomiting, diarrhea, stomach pain, and changes in the shape or location of body fat . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Direcciones Futuras

Saquinavir mesylate has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . It has also shown effects in vitro and in vivo in several types of cancer, demonstrating cytotoxicity, apoptosis, inhibition of cell invasion, and improvement of radiosensibility of cancer cells . This suggests potential future directions for the repurposing of Saquinavir mesylate for COVID-19 and cancer treatment .

Análisis Bioquímico

Biochemical Properties

Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, saquinavir mesylate prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.

Cellular Effects

Saquinavir mesylate exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, saquinavir mesylate influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.

Molecular Mechanism

The molecular mechanism of action of saquinavir mesylate involves its binding to the active site of the HIV protease enzyme. Saquinavir mesylate is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. Saquinavir mesylate also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of saquinavir mesylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Saquinavir mesylate is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that saquinavir mesylate maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to saquinavir mesylate has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.

Dosage Effects in Animal Models

The effects of saquinavir mesylate at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of saquinavir mesylate is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of saquinavir mesylate can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.

Metabolic Pathways

Saquinavir mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of saquinavir mesylate involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of saquinavir mesylate contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.

Transport and Distribution

Saquinavir mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . Saquinavir mesylate exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of saquinavir mesylate is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of saquinavir mesylate is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . Saquinavir mesylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Saquinavir mesylate can be synthesized through various methods. One common approach involves the inclusion complexation technique with hydroxypropyl-β-cyclodextrin, which enhances the solubility and dissolution rate of the compound . Another method involves the preparation of nanocrystals using anti-solvent precipitation and high-pressure homogenization, which improves the oral absorption of saquinavir mesylate .

Industrial Production Methods: Industrial production of saquinavir mesylate often involves the use of solid dispersions with carriers such as Gelucire 44/14 or poly(ethylene glycol) (PEG) 4000. These carriers help enhance the drug’s dissolution rate and stability .

Análisis De Reacciones Químicas

Types of Reactions: Saquinavir mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving saquinavir mesylate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed: The major products formed from these reactions include modified versions of saquinavir mesylate with improved solubility, stability, and bioavailability. These modifications are crucial for enhancing the compound’s therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds:

Ritonavir: Another protease inhibitor used in combination with saquinavir to enhance its bioavailability and efficacy.

Lopinavir: Often used in combination with ritonavir to treat HIV/AIDS.

Indinavir: A protease inhibitor similar to saquinavir, used in combination with other antiretroviral agents.

Uniqueness: Saquinavir mesylate was the first protease inhibitor approved for the treatment of HIV/AIDS, marking a significant milestone in the management of the disease. Its ability to inhibit the HIV protease enzyme and prevent viral maturation makes it a crucial component of antiretroviral therapy . Additionally, its use in combination with other protease inhibitors, such as ritonavir, enhances its bioavailability and therapeutic effects .

Propiedades

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXGOXEBNJUSN-YOXDLBRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127779-20-8 (Parent) | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023835 | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149845-06-7 | |

| Record name | Saquinavir mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)

![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)